molecular formula C10H15N3O2 B13200704 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13200704
M. Wt: 209.24 g/mol
InChI Key: LHUBZPUSQKJVQH-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.

    Pyrazine derivatives: Compounds such as pyrazinamide and phenazine have similar pyrazine ring structures.

Uniqueness

2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its combined imidazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)8-9(10(14)15)13-4-3-11-5-7(13)12-8/h6,11H,3-5H2,1-2H3,(H,14,15)

InChI Key

LHUBZPUSQKJVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCNCC2=N1)C(=O)O

Origin of Product

United States

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